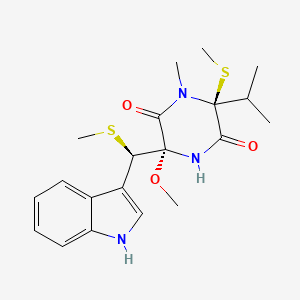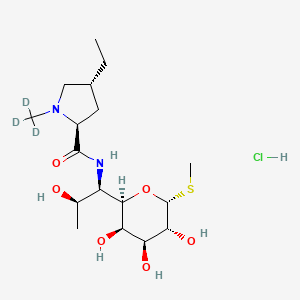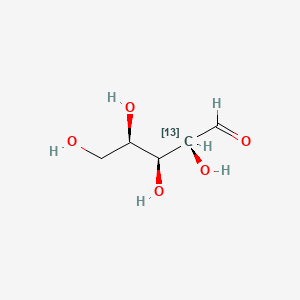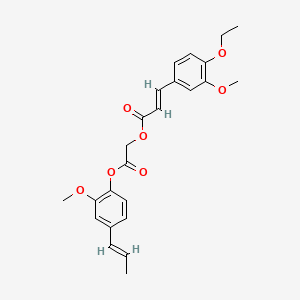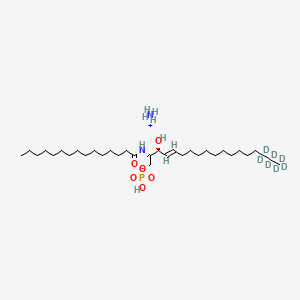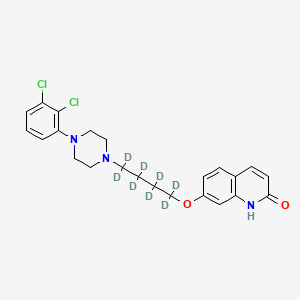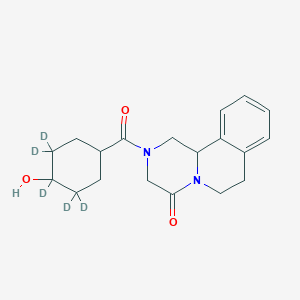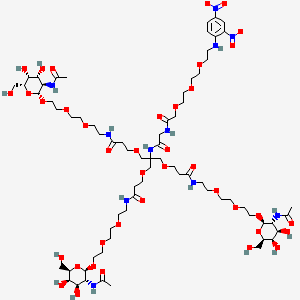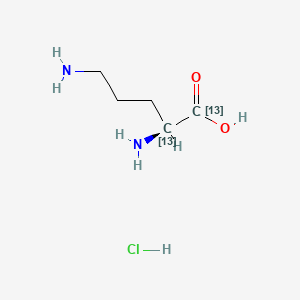
Penicolinate A
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Penicolinate A is a derivative of picolinic acid, a compound known for its diverse biological activities. It is produced by the endophytic fungus Penicillium species BCC16054
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Penicolinate A can be synthesized using the Sonogashira coupling reaction as a key step . This reaction involves the coupling of an aryl or vinyl halide with a terminal alkyne in the presence of a palladium catalyst and a copper co-catalyst. The reaction conditions typically include the use of a base such as triethylamine and a solvent like tetrahydrofuran.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves fermentation of the Penicillium species BCC16054 under controlled conditions to produce the compound . The fermentation broth is then subjected to extraction and purification processes to isolate this compound.
Analyse Chemischer Reaktionen
Types of Reactions: Penicolinate A undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens in the presence of a catalyst.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield various oxidized derivatives, while reduction can produce reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
Penicolinate A has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of other bioactive compounds.
Medicine: Its biological activities suggest potential therapeutic applications, particularly in the treatment of malaria and tuberculosis.
Industry: It can be used in the development of new antimicrobial agents and other bioactive materials.
Wirkmechanismus
Penicolinate A exerts its effects through various molecular targets and pathways. Its antimalarial activity is attributed to its ability to inhibit the growth of Plasmodium falciparum, the parasite responsible for malaria . Similarly, its antitubercular activity is due to its inhibitory effects on Mycobacterium tuberculosis, the bacterium responsible for tuberculosis . The exact molecular targets and pathways involved in these activities are still under investigation.
Vergleich Mit ähnlichen Verbindungen
- Penicolinate C
- Penicolinate D
Eigenschaften
Molekularformel |
C24H32N2O4 |
|---|---|
Molekulargewicht |
412.5 g/mol |
IUPAC-Name |
methyl 5-[10-(6-methoxycarbonylpyridin-3-yl)decyl]pyridine-2-carboxylate |
InChI |
InChI=1S/C24H32N2O4/c1-29-23(27)21-15-13-19(17-25-21)11-9-7-5-3-4-6-8-10-12-20-14-16-22(26-18-20)24(28)30-2/h13-18H,3-12H2,1-2H3 |
InChI-Schlüssel |
KQNPVQGFUTVYPP-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=NC=C(C=C1)CCCCCCCCCCC2=CN=C(C=C2)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



